molecular formula C8H9N3O2 B170205 4-Aminophthalamide CAS No. 115581-96-9

4-Aminophthalamide

Cat. No. B170205
M. Wt: 179.18 g/mol
InChI Key: NEGAQAGLUFPCCU-UHFFFAOYSA-N
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Description

4-Aminophthalamide is a chemical compound with the molecular formula C8H6N2O2 . It is recognized from bioactive compounds and marketed drugs .


Synthesis Analysis

An efficient one-step synthesis of 4-amino substituted phthalimides has been developed . This method tolerates a wide range of substituents and yields 4-amino substituted phthalimides in good to excellent amounts . The synthesis involves the use of fuming nitric acid and concentrated sulfuric acid .


Molecular Structure Analysis

The molecular structure of 4-Aminophthalamide consists of a phthalimide scaffold with a 4-amino substituent . The average mass of the molecule is 162.145 Da .


Chemical Reactions Analysis

4-Aminophthalamide has been used as a building block to fabricate fluorescent organic nanoparticles . It has also been covalently attached to 2′-deoxycytidine or -adenosine via a non-conjugated propargyl linker by Sonogashira cross-coupling reactions .


Physical And Chemical Properties Analysis

4-Aminophthalamide is a crystalline powder . Its melting point is between 289-291 °C .

Scientific Research Applications

Fluorescence Monitoring in Hydrogels

4-Aminophthalimide (4-AP) demonstrates unique fluorescence properties when trapped in water-filled micropores of polyacrylamide (PAA) gels. This application utilizes emission spectroscopy to detect the presence of multiple microenvironments within the hydrogel, suggesting its potential in studying microstructural variations in hydrogels (Datta et al., 1997).

Studying Micellar Aggregation

4-Aminophthalimide has been used as a fluorescence probe to study the micellar aggregation of various surfactants. It helps in evaluating critical micellar concentrations and understanding the polarity of the micelle-water interface. This research highlights its role in analyzing the interactions and behaviors of surfactants (Saroja & Samanta, 1995).

Protein and Microemulsion Studies

4-Aminophthalimide derivatives, such as 4-(N-bromoacetylamino)-phthalimide, have been employed as solvation probes in protein and microemulsion studies. These derivatives help in understanding the solvation dynamics around proteins and in microemulsions, providing insights into protein-environment interactions (Mandal et al., 2002).

Electropolymerization Studies

Research on the electropolymerization of 4-Aminophthalic acid indicates its potential in forming low molecular weight polymers with high thermal stability. This application is significant in polymer science, particularly in developing materials with specific thermal and structural properties (Phillips et al., 1976).

Development of Fluorescence Probes

4-Aminophthalimide derivatives have been explored for their potential as fluorescence probes. Their solvatochromic properties make them suitable for studying dynamic protein interactions, offering a tool for probing biochemical processes with high sensitivity (Loving & Imperiali, 2008).

Exploring Excited-State Reactions

Studies have investigated the excited-state reactions of 4-Aminophthalimide in aqueous media. Understanding its photophysical behavior, including solvent-mediated proton-transfer reactions, is crucial for its application in fluorescence spectroscopy and material sciences (Khara et al., 2014).

Safety And Hazards

4-Aminophthalamide may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .

Future Directions

4-Aminophthalamide has potential applications in the field of fluorescent probes . Its use in femtosecond solvation dynamics is also being explored . The development of fluorescent base analogues for studying nucleic acids and their interactions is a promising future direction .

properties

IUPAC Name

4-aminobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-4-1-2-5(7(10)12)6(3-4)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGAQAGLUFPCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophthalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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